Metergoline

概要

説明

メテルゴリンは、セロトニンおよびドーパミン受容体のリガンドとして作用する麦角由来の精神活性薬です。プロラクチンの抑制が望ましい状況でよく使用されます。 メテルゴリンは、さまざまなセロトニン受容体サブタイプにおけるアンタゴニストとしての作用と、ドーパミン受容体におけるアゴニストとしての作用が知られています .

準備方法

合成経路と反応条件

メテルゴリンは、麦角アルカロイド構造を含む一連の化学反応によって合成できます。合成には通常、次の手順が含まれます。

出発物質: 合成は、リゼルグ酸などの麦角アルカロイドから始まります。

官能基修飾: 麦角アルカロイド上の官能基は、必要な置換基を導入するために修飾されます。

環化: 修飾された麦角アルカロイドは環化してエルゴリン環系を形成します。

最終修飾: メテルゴリンに必要な特定の官能基を導入するために、追加の修飾が行われます。

工業生産方法

メテルゴリンの工業生産には、実験室合成と同じ原理を用いた大規模合成が含まれますが、効率と収率が最適化されています。このプロセスには以下が含まれます。

バルク合成: メテルゴリンをバルクで生産するために、大量の出発物質が使用されます。

精製: 粗生成物は、再結晶、蒸留、クロマトグラフィーなどの技術を用いて精製されます。

品質管理: 最終製品は、純度と一貫性を確保するために厳格な品質管理を受けます。

化学反応の分析

反応の種類

メテルゴリンは、以下を含むさまざまな化学反応を起こします。

酸化: メテルゴリンは酸化されてさまざまな酸化生成物を形成することができます。

還元: 還元反応は、メテルゴリンの官能基を修飾することができます。

置換: 置換反応は、メテルゴリン分子に新しい置換基を導入することができます。

一般的な試薬と条件

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元剤: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換試薬: さまざまなハロゲン化剤と求核剤が置換反応に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンやカルボン酸の生成につながる可能性がありますが、還元はアルコールやアミンの生成につながる可能性があります。

科学研究への応用

メテルゴリンは、以下を含む幅広い科学研究への応用があります。

化学: セロトニンおよびドーパミン受容体の研究におけるリガンドとして使用されます。

生物学: 神経伝達物質系および受容体結合への影響について調査されています。

医学: 高プロラクチン血症や季節性情動障害などの治療に使用されます。

科学的研究の応用

Pharmacological Properties

Metergoline acts primarily as a serotonin receptor antagonist , with notable interactions with various serotonin receptor subtypes, particularly 5-HT2 receptors. It also exhibits dopamine agonist properties , making it a compound of interest in the treatment of psychiatric disorders such as schizophrenia and depression . The compound's ability to inhibit neuronal sodium channels (Nav1.2) has been documented, revealing its potential impact on central nervous system activity .

Clinical Applications

This compound has been utilized in various clinical contexts, including:

- Seasonal Affective Disorder : Initially approved for treating seasonal affective disorder, this compound has shown efficacy in alleviating symptoms associated with this condition .

- Prolactin Regulation : It is used to manage conditions related to hyperprolactinemia, inhibiting lactation and regulating prolactin levels in patients .

- Migraine Prophylaxis : Research indicates that this compound may reduce the frequency and severity of migraine attacks by modulating serotonergic pathways .

- Psychiatric Disorders : Recent studies suggest that this compound may reduce drug-induced locomotor hyperactivity in animal models, indicating potential for repurposing in the treatment of schizophrenia and other psychiatric disorders .

Table 1: Summary of this compound's Clinical Applications

Case Study 1: Efficacy in Seasonal Affective Disorder

A double-blind placebo-controlled study assessed this compound's efficacy in treating seasonal affective disorder. Patients receiving this compound reported significant improvements compared to the placebo group, suggesting sustained antidepressant effects lasting several days post-treatment .

Case Study 2: Role in Schizophrenia Treatment

In a study involving mice, this compound was found to dose-dependently reduce locomotor hyperactivity induced by MK-801 and methamphetamine. This suggests its potential utility in managing positive symptoms of schizophrenia . The absence of effects on prepulse inhibition indicates specificity in its action on certain behavioral aspects related to psychosis.

作用機序

メテルゴリンは、特定のセロトニン受容体サブタイプにおけるアンタゴニストとして、およびドーパミン受容体におけるアゴニストとして作用することで、その効果を発揮します。分子標的としては以下が挙げられます。

セロトニン受容体: メテルゴリンはセロトニン受容体に結合して、その活性を阻害します。

ドーパミン受容体: ドーパミン受容体にも結合し、それらを活性化してドーパミンシグナル伝達経路を調節します.

類似化合物との比較

類似化合物

ブロモクリプチン: プロラクチンの抑制に使用される別の麦角由来化合物です。

カベルゴリン: メテルゴリンと同様、プロラクチンの抑制とパーキンソン病の治療に使用されます。

ペルゴリド: パーキンソン病の治療に使用される麦角アルカロイドです。

メテルゴリンの独自性

メテルゴリンは、セロトニン受容体アンタゴニストとドーパミン受容体アゴニストの両方としての二重作用でユニークです。 この二重作用は、セロトニン系とドーパミン系の両方の調節が有益な状況で特に効果的です .

生物活性

Metergoline is a semisynthetic ergot alkaloid that has garnered attention for its diverse biological activities, particularly in the fields of microbiology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antibacterial properties, interactions with neurotransmitter systems, and effects on ion channels.

Antibacterial Activity

Recent studies have identified this compound as an effective inhibitor of Salmonella Typhimurium (S. Tm), a Gram-negative intracellular pathogen. The compound demonstrates significant antimicrobial activity, particularly in macrophages, where it exhibits a lower minimum inhibitory concentration (MIC) compared to standard growth media.

Key Findings:

- MIC Values : this compound has an MIC of approximately 8 µg/mL in primary macrophages, compared to 128 µg/mL in Luria-Bertani (LB) media and >256 µg/mL in Mueller Hinton broth (MHB) .

- Mechanism of Action : The antibacterial effect is attributed to the disruption of the proton motive force at the bacterial cytoplasmic membrane. Enhanced permeability of the outer membrane (OM) and reduced efflux pump activity in macrophages contribute to increased susceptibility of S. Tm to this compound .

- Chemical-Genetic Screening : Gene deletions affecting OM integrity resulted in hypersensitivity to this compound, indicating that OM permeabilization is crucial for its antibacterial efficacy .

Pharmacological Effects

This compound's pharmacological profile includes interactions with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. It has been studied for its potential therapeutic applications in psychiatric disorders and other conditions.

Neurotransmitter Interactions:

- Serotonin Receptors : this compound acts as an antagonist at multiple 5-HT receptor subtypes, exhibiting high affinity at low nanomolar concentrations .

- Dopamine Receptors : It also shows significant binding affinity for dopamine receptors, particularly D1 and D4 subtypes .

- Clinical Applications : this compound has been used in treating conditions such as seasonal affective disorder and hyperprolactinemia due to its effects on hormonal regulation .

Ion Channel Modulation

This compound has been shown to influence ion channel activity, particularly voltage-dependent sodium (Nav1.2) channels.

Research Insights:

- Nav1.2 Channel Inhibition : In studies using Xenopus oocytes, this compound inhibited peak inward currents through Nav1.2 channels by approximately 77.9% at a concentration of 10 µM .

- Impact on Activation Kinetics : The compound induced a depolarizing shift in the activation voltage of Nav1.2 channels, suggesting its potential role in modulating neuronal excitability .

Summary of Biological Activities

The following table summarizes the key biological activities and mechanisms of action associated with this compound:

Case Studies and Clinical Implications

Several case studies highlight this compound's potential benefits in clinical settings:

- Anxiety Disorders : A study indicated that this compound could enhance CO2-induced anxiety responses in healthy volunteers, suggesting its role in anxiety modulation .

- Antipsychotic Properties : Research indicates that this compound may share properties with atypical antipsychotic drugs, reducing hyperactivity induced by substances like methamphetamine .

- Regulatory Effects on Hormones : Its use in managing hyperprolactinemia showcases its therapeutic potential beyond psychiatric applications .

特性

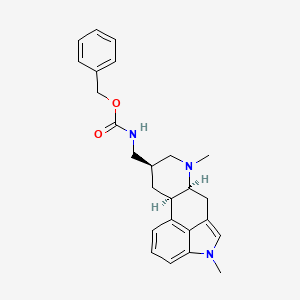

IUPAC Name |

benzyl N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2/c1-27-14-18(13-26-25(29)30-16-17-7-4-3-5-8-17)11-21-20-9-6-10-22-24(20)19(12-23(21)27)15-28(22)2/h3-10,15,18,21,23H,11-14,16H2,1-2H3,(H,26,29)/t18-,21+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHJKEUHNJHDLS-QTGUNEKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)CNC(=O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042584 | |

| Record name | (+)-N-(Carboxy)-1-methyl-9,10-dihydrolysergamine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17692-51-2 | |

| Record name | Metergoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17692-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metergoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metergoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13520 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+)-N-(Carboxy)-1-methyl-9,10-dihydrolysergamine benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metergoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METERGOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1501393LY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。